Product packaging for 5-Oxo-2-phenylhexanenitrile(Cat. No.:CAS No. 54248-06-5)

5-Oxo-2-phenylhexanenitrile

Cat. No.: B14010616
CAS No.: 54248-06-5
M. Wt: 187.24 g/mol
InChI Key: RNBFYSSNUPZCDQ-UHFFFAOYSA-N
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Description

5-Oxo-2-phenylhexanenitrile is a chemical compound of interest in organic and medicinal chemistry research, featuring both ketone and nitrile functional groups on an alkyl chain substituted with a phenyl group. The nitrile group is a robust and biocompatible functionality found in over 30 marketed pharmaceuticals and more than 20 clinical candidates for a diverse range of medicinal indications . In research settings, the nitrile group is valued for its minimal steric demand and its role as a key hydrogen bond acceptor, often serving as a bioisostere for carbonyl groups such as ketones or carboxylic acids . This allows nitrile-containing compounds to fit into sterically congested enzyme active sites and form specific polar interactions with amino acid residues like serine, glutamine, and arginine, which is a common mechanism for inhibitors of targets like kinases, aromatase, and other steroidogenic enzymes . While the specific research applications and mechanism of action for this compound have not been fully elucidated, its structure suggests potential as a versatile synthetic intermediate or a lead compound for further optimization. The ketone group provides a handle for further chemical derivatization, while the nitrile group can confer favorable pharmacokinetic properties and metabolic stability, as nitriles are typically not readily metabolized in vivo . Researchers are exploring this and related nitrile-containing structures for various applications, including the development of enzyme inhibitors and other bioactive molecules. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for their specific investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO B14010616 5-Oxo-2-phenylhexanenitrile CAS No. 54248-06-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54248-06-5

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

5-oxo-2-phenylhexanenitrile

InChI

InChI=1S/C12H13NO/c1-10(14)7-8-12(9-13)11-5-3-2-4-6-11/h2-6,12H,7-8H2,1H3

InChI Key

RNBFYSSNUPZCDQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(C#N)C1=CC=CC=C1

Origin of Product

United States

Convergent and Divergent Synthetic Methodologies for 5 Oxo 2 Phenylhexanenitrile

Retrosynthetic Analysis of 5-Oxo-2-phenylhexanenitrile

Key Disconnections and Strategic Bonds

For this compound, the most logical retrosynthetic disconnection is at the C2-C3 bond. This bond connects the phenylacetonitrile (B145931) moiety to the butanone backbone. This disconnection corresponds to a well-established chemical reaction: the Michael addition. masterorganicchemistry.comscribd.com The formation of this particular bond is strategic as it assembles the core structure of the molecule in a single, efficient step from two readily available fragments.

Another key disconnection can be considered at the C4-C5 bond, which would lead to an organometallic reagent and an acyl halide or ester. However, the Michael addition approach is generally more convergent and atom-economical.

Identification of Precursor Synthons

The C2-C3 disconnection generates two primary synthons. The disconnection reveals a nucleophilic synthon at C2 and an electrophilic synthon at C3.

Nucleophilic Synthon : A carbanion stabilized by the adjacent phenyl and nitrile groups (-CH(Ph)(CN)). The corresponding synthetic equivalent for this synthon is benzyl (B1604629) cyanide (also known as phenylacetonitrile).

Electrophilic Synthon : A β-acyl carbocation (+CH2CH2C(O)CH3). The synthetic equivalent for this is an α,β-unsaturated ketone, specifically 3-buten-2-one (methyl vinyl ketone). libretexts.org

This analysis points toward a synthesis strategy involving the conjugate addition of benzyl cyanide to 3-buten-2-one.

Target MoleculeStrategic DisconnectionPrecursor SynthonsSynthetic Equivalents
This compoundC2—C3 Bond (Michael Addition)-CH(Ph)(CN) (nucleophile) and +CH2CH2C(O)CH3 (electrophile)Benzyl cyanide and 3-buten-2-one

Classical Approaches to this compound Synthesis

The synthesis of this compound is classically achieved through the conjugate addition of a nucleophile to an activated alkene, a reaction famously known as the Michael addition.

Michael Addition-Based Strategies (e.g., from benzyl cyanide and 3-buten-2-one)

The Michael reaction involves the 1,4-addition of a nucleophile, typically a stabilized enolate, to an α,β-unsaturated carbonyl compound. libretexts.org In this case, benzyl cyanide serves as the Michael donor after being deprotonated by a base to form a resonance-stabilized carbanion. The α,β-unsaturated ketone, 3-buten-2-one, acts as the Michael acceptor. libretexts.org The reaction mechanism involves the nucleophilic attack of the benzyl cyanide carbanion on the β-carbon of 3-buten-2-one, followed by protonation of the resulting enolate to yield the final 1,5-dicarbonyl-like product (a keto-nitrile in this instance). masterorganicchemistry.com

A significant challenge in the Michael addition between benzyl cyanide and 3-buten-2-one is that the reactants and the necessary base often exist in different phases. Benzyl cyanide and 3-buten-2-one are soluble in organic solvents, while the base (like sodium hydroxide) is typically in an aqueous solution. Phase Transfer Catalysis (PTC) is an effective technique to overcome this heterogeneity. researchgate.net

A phase transfer catalyst, commonly a quaternary ammonium (B1175870) salt (like tetrabutylammonium (B224687) bromide) or a phosphonium (B103445) salt, facilitates the transfer of the hydroxide (B78521) anion from the aqueous phase to the organic phase. alfachemic.comslideshare.net Once in the organic phase, the hydroxide deprotonates the benzyl cyanide. The resulting organic-soluble carbanion-catalyst ion pair can then react with the 3-buten-2-one to form the product. crdeepjournal.org This method has been specifically documented for the synthesis of this compound from benzyl cyanide and 3-buten-2-one. google.com

Catalyst TypeExample CatalystRole in Reaction
Quaternary Ammonium SaltTetrabutylammonium Bromide (TBAB)Transfers hydroxide ion (OH⁻) from aqueous phase to organic phase to generate the benzyl cyanide anion.
Crown Ether18-Crown-6Complexes with alkali metal cations (e.g., K⁺ from KOH), making the associated anion more nucleophilic in the organic phase.

Lewis acids can be employed to promote Michael additions by activating the α,β-unsaturated carbonyl component. beilstein-journals.org A Lewis acid coordinates to the carbonyl oxygen of the Michael acceptor (3-buten-2-one), which increases the electrophilicity of the β-carbon. This enhancement makes the acceptor more susceptible to attack by even weak nucleophiles.

While direct literature for the Lewis acid-mediated synthesis of this compound is not prominent, the principle is well-established. Lewis acids such as titanium tetrachloride (TiCl₄), zinc chloride (ZnCl₂), or various metal triflates can be used. beilstein-journals.orgnih.gov This approach can offer advantages in terms of reaction rate and selectivity under milder conditions compared to some base-catalyzed methods. The reaction would involve the formation of a complex between the Lewis acid and 3-buten-2-one, followed by the addition of benzyl cyanide.

Nitrile-Functionalized Alkylation Reactions

A primary and well-established method for the synthesis of this compound involves the alkylation of a pre-existing nitrile-containing compound. The Michael addition of phenylacetonitrile to methyl vinyl ketone is a prominent example of this strategy. This reaction is a conjugate addition where the carbanion generated from phenylacetonitrile attacks the β-carbon of the α,β-unsaturated ketone. educationsource.inyoutube.com

One documented procedure utilizes phase transfer catalysis to facilitate this reaction between benzyl cyanide (phenylacetonitrile) and 3-buten-2-one (methyl vinyl ketone). google.com This approach is advantageous as it allows for the reaction to occur between reactants in immiscible phases. The traditional alkylation of benzyl cyanide often faces challenges such as incomplete conversion and the formation of disubstituted byproducts, which can complicate purification and limit yields to around 70-75%.

The reactivity of the enolate derived from the starting nitrile is a crucial factor in the success of these alkylation reactions. The stability of the enolate, influenced by the phenyl group, allows for effective nucleophilic attack on the Michael acceptor.

Acylation-Cyanation Routes

An alternative synthetic pathway to this compound involves a two-step acylation-cyanation sequence. This method would theoretically begin with the acylation of a phenyl-containing substrate, followed by the introduction of the nitrile group.

One potential, though less direct, approach could involve the acylation of a suitable benzene (B151609) derivative to introduce the keto-containing side chain, followed by a subsequent functional group transformation to install the nitrile at the alpha position. However, direct acylation of phenylacetonitrile itself can be challenging due to the reactivity of the benzylic protons. Established methods for the synthesis of β-ketonitriles often involve the acylation of metalated nitriles. researchgate.net

Another conceptual route could involve the cyanation of a precursor ketone. The deoxygenative cyanation of benzyl alcohols using a safer cyanide source like isonitrile has been reported for the synthesis of α-aryl nitriles. nih.gov While not a direct acylation-cyanation route to the target molecule, it highlights modern methods for nitrile introduction. The development of cyanide-free cyanation methods is an active area of research. taylorandfrancis.com

Generation from Related Keto-Nitriles (e.g., 5-oxohexanenitrile (B84432) derivatives)

The synthesis of this compound can also be achieved by modifying a related keto-nitrile scaffold, such as 5-oxohexanenitrile. nih.govnist.govnist.gov This approach involves the introduction of the phenyl group onto the pre-formed keto-nitrile backbone.

One such strategy involves the palladium-catalyzed cascade reaction of 5-oxohexanenitrile with arylboronic acids to produce 2-methylpyridines. ijfans.orgresearchgate.net While this leads to a cyclized product, it demonstrates the feasibility of reacting at the carbon framework of 5-oxohexanenitrile. A related palladium-catalyzed process allows 5-oxo-5-arylpentanenitriles to react with arylboronic acids to yield unsymmetrical 2,6-diarylpyridines. ijfans.org

Furthermore, the synthesis of various 5-oxohexanenitrile derivatives has been reported through the reaction of acrylonitrile (B1666552) with different ketones. sapub.orgsapub.org These derivatives could potentially serve as precursors for the introduction of a phenyl group at the 2-position, although specific examples leading directly to this compound are not prevalent in the reviewed literature.

Modern Catalytic Approaches to this compound Synthesis

Modern synthetic chemistry offers a range of catalytic methods that can be applied to the synthesis of γ-keto nitriles like this compound, often providing higher efficiency, selectivity, and milder reaction conditions compared to traditional methods.

Transition Metal-Catalyzed Carbon-Carbon Bond Formation

Transition metal catalysis is a powerful tool for constructing the carbon framework of complex molecules. Nickel-catalyzed reactions, in particular, have shown promise in the synthesis of ketones and nitriles.

Nickel-catalyzed carbonylative coupling of α-bromonitriles with alkylzinc reagents has been reported for the synthesis of β-ketonitriles. researchgate.net While this addresses a different regioisomer, it showcases the utility of nickel in forming keto-nitrile structures. Additionally, nickel(II) complexes have been shown to catalyze the C-C, N-C cascade coupling of ketonitriles with arylboronic acids to form substituted pyrroles and pyridines. rsc.org A convenient method for synthesizing aryl ketones involves the nickel-catalyzed addition of arylboronic acids to nitriles. acs.org

The development of transition metal-catalyzed synthesis of five-membered saturated heterocycles has also been a significant area of research. frontiersin.org These catalytic systems, which include metals like palladium and copper, facilitate various cyclization and bond-forming reactions that could be adapted for the synthesis of precursors to this compound. frontiersin.orgmdpi.com

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis. nih.gov Chiral amines can catalyze the direct enantioselective Michael addition of aldehydes to vinyl ketones, producing optically active substituted 5-keto aldehydes. nih.gov This highlights the potential for creating chiral analogs of this compound.

The organocatalytic asymmetric Michael addition of nitroalkanes to β,β-disubstituted enones has been shown to be effective under high pressure, yielding γ-nitroketones with quaternary stereocenters. acs.org Furthermore, the enantioselective conjugate addition of 3-aryl-substituted oxindoles to methyl vinyl ketone can be promoted by binaphthyl-modified bifunctional organocatalysts. mdpi.com These examples demonstrate the power of organocatalysis in controlling stereochemistry during the formation of carbon-carbon bonds relevant to the structure of this compound.

Organocatalytic approaches to the synthesis of α-aminonitriles, important building blocks in medicinal chemistry, have also been extensively reviewed. mdpi.com

Chemo- and Regioselective Synthesis Utilizing Advanced Catalytic Systems

Advanced catalytic systems offer high levels of chemo- and regioselectivity, which are crucial for the efficient synthesis of complex molecules like this compound.

For instance, a manganese-cinchona chiral catalytic system has been developed for the asymmetric hydrogenation of ketones with high chemoselectivity, leaving other functional groups like nitriles untouched. rsc.org This type of selective reduction could be valuable in synthetic routes involving keto-nitrile intermediates.

Nickel-catalyzed asymmetric hydrogenation of γ-keto acids, esters, and amides has been developed to produce chiral γ-hydroxy acid derivatives with excellent enantioselectivity. acs.orgnih.gov This demonstrates the potential for stereocontrolled reduction of the ketone in this compound or its precursors.

Furthermore, cobalt-based catalytic systems have been shown to be chemoselective, tolerating functional groups like ketones, esters, and nitriles in coupling reactions. scispace.com The development of such selective catalysts is key to designing efficient and atom-economical synthetic routes.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally responsible and economically viable manufacturing processes. These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. imist.ma

Solvent-Free or Environmentally Benign Solvent Systems

Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to environmental pollution. Green chemistry promotes the use of alternative solvent systems that are less hazardous. For the synthesis of nitrile-containing ketones like this compound, several green solvent strategies can be envisioned.

Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal medium for certain reactions. Ruthenium-catalyzed synthesis of related β-oxo esters has been successfully demonstrated in aqueous media. pro-metrics.org

Ionic Liquids (ILs): These salts, which are liquid at or near room temperature, have negligible vapor pressure, high thermal stability, and can be designed to be effective catalysts or catalyst immobilizers. mdpi.com They have been used for the deconstruction of biomass and in various catalytic reactions. pro-metrics.org An N-heterocyclic carbene (NHC) catalyst generated from an ionic liquid has been shown to be effective in the synthesis of oxo triphenylhexanoates, a related structural class. mdpi.com

Solvent-Free Reactions: Techniques like mechanochemistry (ball milling) or reactions under high pressure (barochemistry) can eliminate the need for solvents altogether. rsc.org These methods are gaining traction for their efficiency and reduced environmental impact. pro-metrics.orgrsc.org

Electrochemical Synthesis: Electrochemistry represents a powerful green methodology, often utilizing benign solvents and replacing chemical oxidants or reductants with electricity. cardiff.ac.uk This approach improves atom economy and reduces waste. cardiff.ac.uk The synthesis of a structurally similar compound, 2-(azidomethyl)-5-oxo-6-phenylhexanenitrile, has been achieved using electrochemical methods. cardiff.ac.uk

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. imist.ma Maximizing atom economy is a cornerstone of green synthesis.

Addition reactions, such as a potential Michael addition of phenylacetonitrile to methyl vinyl ketone, are inherently atom-economical as all reactant atoms are incorporated into the product. In contrast, substitution or elimination reactions generate byproducts, lowering the atom economy.

Reaction efficiency is also gauged by chemical yield, reaction time, and the energy required. Catalytic processes are generally more efficient than stoichiometric ones, as a small amount of catalyst can facilitate a large number of transformations, minimizing waste. For instance, a one-pot synthesis of cyclohexanecarbonitrile, another cyclic nitrile, was designed to be highly efficient with recyclable solvents and catalysts. scirp.org

Sustainable Reagent and Catalyst Development

The development of sustainable catalysts is a key area of green chemistry research, focusing on catalysts that are non-toxic, derived from renewable resources, and can be easily recovered and reused.

Heterogeneous Catalysts: Solid-phase catalysts, such as titanium silicate (B1173343) molecular sieves or double metal cyanide (DMC) complexes, can be easily separated from the reaction mixture by filtration, simplifying product purification and allowing for catalyst recycling. nih.govrsc.orgsemanticscholar.org This is a significant advantage over homogeneous catalysts which can be difficult to remove. researchgate.net

Earth-Abundant Metal Catalysts: Catalysts based on abundant and low-toxicity metals like iron, copper, and nickel are preferable to those based on precious and toxic metals like palladium, rhodium, or osmium. researchgate.netcaltech.edu Nickel-catalyzed methods have been developed for the synthesis of various nitriles and for cross-coupling reactions. scholaris.cascholaris.ca

Biocatalysts: Enzymes offer unparalleled selectivity under mild reaction conditions (ambient temperature and pressure, neutral pH) in aqueous media. While specific enzymes for the synthesis of this compound are not documented, the broader field of biocatalysis presents a promising avenue for future green synthetic routes.

Comparative Analysis of Synthetic Pathways

A direct, optimized synthesis for this compound is not extensively documented in readily available literature, suggesting it is likely a research chemical or a specialized intermediate. However, by analyzing the synthesis of structurally related compounds, a comparative analysis of potential routes can be constructed. A plausible and common approach would involve the Michael addition of a phenylacetonitrile anion to an α,β-unsaturated ketone like methyl vinyl ketone.

Efficiency and Selectivity Metrics of Established Routes

The efficiency and selectivity of a synthetic route are critical for its practical application. These metrics for potential pathways to this compound can be inferred from related reactions. For example, the synthesis of the isomeric compound 6-Oxo-6-phenylhexanenitrile has been reported with a 75% yield. rsc.org Electrochemical syntheses of related functionalized nitriles have shown yields ranging from 27% to 75%. cardiff.ac.uk

Below is a comparative table of hypothetical routes based on established chemical principles.

Synthetic Route Key Reagents & Conditions Potential Advantages Potential Disadvantages Estimated Yield Selectivity Issues
Route A: Base-Catalyzed Michael Addition Phenylacetonitrile, Methyl vinyl ketone, Strong base (e.g., NaH, LDA) in THFSimple, well-established reaction.Requires stoichiometric strong base, cryogenic conditions may be needed, potential for polymerization.Moderate to GoodPotential for dialkylation or side reactions if not carefully controlled.
Route B: Phase-Transfer Catalysis (PTC) Phenylacetonitrile, Methyl vinyl ketone, aq. NaOH, PTC catalyst (e.g., TBAB)Milder conditions, avoids anhydrous solvents and strong, hazardous bases.Catalyst may need to be separated; reaction times can be longer.ModerateGenerally good selectivity for mono-alkylation.
Route C: Nickel-Catalyzed Cross-Coupling Racemic α-bromo-γ-ketonitrile + Phenylboronic acid or Phenylzinc reagent, Ni-catalystPotential for asymmetric synthesis, high functional group tolerance. mit.eduRequires synthesis of a specific precursor, catalyst can be expensive and air-sensitive. scholaris.caModerate to GoodCan be highly selective with the correct ligand. mit.edu
Route D: Electrochemical Method Precursor with a distal alkene, Manganese (II) salt, electrochemical cellHigh atom economy, avoids stoichiometric chemical oxidants. cardiff.ac.ukRequires specialized equipment, optimization can be complex.ModerateDependent on substrate and conditions, as seen in related syntheses. cardiff.ac.uk

This table is interactive. You can sort and filter the data to compare the different synthetic routes.

Limitations and Challenges in Current Synthetic Protocols

While several pathways to this compound can be proposed, they are not without their challenges.

Substrate-Specific Limitations: The reactivity of the phenylacetonitrile anion can lead to side reactions like self-condensation or dialkylation, which reduces the yield of the desired mono-adduct. The electrophile, methyl vinyl ketone, is prone to polymerization, especially under basic or thermal conditions.

Catalyst Deactivation and Cost: While catalytic methods are preferred, many advanced catalysts, particularly those involving transition metals like palladium or rhodium, are expensive and can be sensitive to air, moisture, or impurities, leading to deactivation. researchgate.netcaltech.edu Even though more sustainable nickel catalysts are available, they often require specific, and sometimes complex, ligands to achieve high efficiency and selectivity. scholaris.ca

Purification Challenges: The separation of the final product from unreacted starting materials, byproducts, and the catalyst can be challenging. Chromatographic purification is often necessary, which is solvent- and time-intensive and not ideal for large-scale production. cardiff.ac.uk

Scalability: A reaction that performs well on a laboratory scale may face significant challenges when scaled up for industrial production. Issues such as heat transfer, mixing, and reagent addition rates become critical and can affect both yield and purity. Electrochemical methods, for instance, may require specialized flow-electrochemistry systems for facile scale-up. cardiff.ac.uk

Opportunities for Methodological Advancement

The field of organic synthesis is continually evolving, with a strong emphasis on developing more efficient, sustainable, and selective methods. For a compound like this compound, which belongs to the structural class of γ-ketonitriles, several opportunities for methodological advancement can be identified based on recent progress in the synthesis of related 1,4-dicarbonyl compounds and functionalized nitriles. researchgate.netacs.orgsci-hub.st

Catalytic and Green Chemistry Approaches:

Modern synthetic chemistry is increasingly moving towards catalytic and environmentally benign processes. The synthesis of γ-ketonitriles, for example, has been achieved through innovative copper-catalyzed oxidative coupling reactions. nih.gov One such method involves the reaction of enoxysilanes with alkylnitrile radicals generated from readily available sources like AIBN. nih.gov This approach offers good to excellent yields and tolerates a variety of functional groups. nih.gov The use of earth-abundant and less toxic metals like copper aligns with the principles of green chemistry. researchgate.net Furthermore, the development of solvent-free or aqueous-based Michael addition reactions presents a greener alternative to traditional methods that often rely on volatile organic solvents. ijsdr.orgmdpi.comresearchgate.net Research into using recyclable catalysts, such as silica-supported reagents or nanocatalysts, could also significantly improve the sustainability of this compound synthesis. ijsdr.orgchemrevlett.com

Table 1: Recent Catalytic Methods for γ-Ketonitrile Synthesis

Catalyst System Reactants Key Features Reference
Copper(I/II) Enoxysilanes and AIBN analogues Efficient oxidative coupling, good functional group tolerance. nih.gov nih.gov
Iron(III) Chloride (photocatalysis) Aldehydes and alkenes Mild, light-induced hydroacylation. bohrium.com

Asymmetric Synthesis:

The presence of a stereocenter at the C2 position of this compound suggests that the development of asymmetric synthetic routes would be a significant advancement. This would allow for the selective production of a single enantiomer, which is often crucial for pharmaceutical applications as different enantiomers can have vastly different biological activities. nih.govbuchler-gmbh.com Asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or biocatalysis. buchler-gmbh.comiupac.org

Biocatalysis and Chemo-enzymatic Methods:

Biocatalysis offers a powerful and sustainable approach to asymmetric synthesis. nih.gov Enzymes such as ketoreductases can be employed for the stereoselective reduction of the ketone group in γ-ketonitriles to produce chiral γ-hydroxy nitriles, which are precursors to valuable chiral γ-lactones. thieme-connect.comthieme-connect.com A library of ketoreductases could be screened to find an enzyme that efficiently reduces the prochiral ketone of this compound with high enantioselectivity. thieme-connect.com Chemo-enzymatic strategies, which combine chemical and enzymatic steps, can also be employed. For instance, a chemical synthesis could be used to produce the racemic γ-ketonitrile, followed by an enzymatic kinetic resolution to separate the enantiomers. acs.orgmanchester.ac.ukoup.comrsc.org

Table 2: Biocatalytic Approaches for the Synthesis of Chiral Building Blocks

Enzyme Class Transformation Substrate Type Potential Application for this compound Reference
Ketoreductases (KREDs) Asymmetric reduction of ketones Prochiral γ-ketonitriles Synthesis of enantiopure (R)- or (S)-5-hydroxy-2-phenylhexanenitrile. thieme-connect.comthieme-connect.com
Nitrilases Hydrolysis of nitriles Racemic β-hydroxy nitriles (for kinetic resolution) Kinetic resolution of racemic 5-hydroxy-2-phenylhexanenitrile. acs.org

Advanced Synthetic Methodologies:

Recent advances in radical chemistry and photoredox catalysis have opened up new avenues for the synthesis of complex molecules under mild conditions. sci-hub.stbohrium.com These methods could be adapted for the synthesis of this compound and its analogues. For example, photoredox-catalyzed reactions can facilitate carbon-carbon bond formation with high functional group tolerance. bohrium.com Additionally, the development of novel fragmentation reactions of cyclic precursors, such as cyclic O-phenyl oxime ethers, provides a modern route to functionalized nitriles without the need for toxic cyanide reagents. sci-hub.st The intramolecular Buchner reaction of α-diazo-β-ketonitriles is another advanced method for creating complex cyclic structures, which could potentially be adapted for novel synthetic routes. caltech.edu

Reactivity Profiles and Transformation Pathways of 5 Oxo 2 Phenylhexanenitrile

Reactivity at the Ketone Moiety

The ketone group in 5-Oxo-2-phenylhexanenitrile is a primary site for a variety of chemical transformations, including nucleophilic additions, condensation reactions, and functionalization at the adjacent alpha-carbon.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of the ketone is electrophilic and readily undergoes nucleophilic addition reactions. A significant example is the reduction of the ketone to a secondary alcohol. This transformation can be selectively achieved using reducing agents like sodium borohydride (B1222165). wikipedia.org The resulting product is 5-hydroxy-2-phenylhexanenitrile. wikipedia.orggoogle.com This reaction is a critical step in the synthesis of more complex molecules. wikipedia.org

Another important class of nucleophilic addition involves organometallic reagents, such as Grignard reagents. These reagents add to the carbonyl carbon, forming a new carbon-carbon bond and, after hydrolysis, a tertiary alcohol. masterorganicchemistry.com

Condensation and Cyclocondensation Reactions Involving the Ketone

The ketone functionality allows this compound and similar keto-nitriles to participate in condensation reactions. For instance, δ-ketonitriles can be converted to their corresponding δ-ketoesters through hydrolysis and esterification. sapub.org These ketoesters can then undergo intramolecular cyclization when treated with a base like sodium methoxide (B1231860) to form cyclohexan-1,3-diones. sapub.org

Furthermore, the ketone can react with compounds like semicarbazide (B1199961) to form semicarbazones. sapub.org These reactions are characteristic of ketones and provide a route to derivatives with different physical and chemical properties.

Enolization and Alpha-Carbon Functionalization

The presence of protons on the carbons alpha to the ketone group allows for enolization, where a proton is removed to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, enabling functionalization at the alpha-position. nih.gov While specific examples for the direct alpha-functionalization of this compound are not detailed in the provided results, the general reactivity of ketones suggests that reactions such as alkylation and halogenation at the alpha-carbon are feasible. nih.gov

Reactivity at the Nitrile Moiety

The nitrile group of this compound also exhibits a rich and varied reactivity, serving as a precursor to several other functional groups.

Nucleophilic Addition to the Nitrile Group

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. nih.govnih.gov This reactivity is fundamental to many transformations of nitriles. For instance, Grignard reagents can add to the nitrile group to form an intermediate imine, which can then be hydrolyzed to a ketone. masterorganicchemistry.com The reactivity of the nitrile group can be enhanced by electron-withdrawing groups attached to the molecule. nih.gov

Reduction and Hydrolysis Pathways of the Nitrile

The nitrile group can undergo both reduction and hydrolysis to yield different functional groups.

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. chemistrysteps.comlibretexts.org This reaction proceeds through the nucleophilic addition of hydride ions. libretexts.org

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to form a carboxylic acid. chemistrysteps.comlibretexts.org This process typically proceeds through an intermediate amide. chemistrysteps.comlibretexts.org For example, alkaline hydrolysis of 5-hydroxy-2-phenylhexanenitrile yields the corresponding 5-hydroxy-2-phenylhexanoic acid. wikipedia.org This subsequent hydrolysis is a key step in the synthesis of lactones from the parent keto-nitrile. wikipedia.orggoogle.com

Starting MaterialReagent/ConditionMoietyReaction TypeProduct
This compoundSodium borohydrideKetoneNucleophilic Addition (Reduction)5-hydroxy-2-phenylhexanenitrile wikipedia.orggoogle.com
δ-Ketonitrile1. Hydrolysis 2. EsterificationKetone/NitrileCondensation/Cyclization Precursorδ-Ketoester sapub.org
δ-KetoesterSodium methoxideKetoneIntramolecular CyclizationCyclohexan-1,3-dione sapub.org
This compoundSemicarbazideKetoneCondensationSemicarbazone derivative sapub.org
This compoundLithium aluminum hydrideNitrileReduction2-phenylhexane-1,6-diamine
5-hydroxy-2-phenylhexanenitrileAlkaline hydrolysisNitrileHydrolysis5-hydroxy-2-phenylhexanoic acid wikipedia.org

Functional Group Interconversions Involving the Nitrile

The nitrile group in this compound is a versatile functional handle that can be transformed into several other important chemical moieties, primarily through hydrolysis and reduction pathways.

Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is a key step in the synthesis of related compounds, such as the lactone lomevactone (B1624501). organic-chemistry.org In this sequence, the nitrile group of a similar compound, 3-(4-chlorophenyl)-5-hydroxy-2-phenylhexanenitrile, is hydrolyzed to a carboxylic acid, which then undergoes intramolecular esterification (lactone formation). organic-chemistry.org

Reduction to Primary Amines: The nitrile group can be selectively reduced to a primary amine (R-CH₂NH₂). This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. nih.govnih.gov For instance, LiAlH₄ is known to reduce nitriles to primary amines. rug.nl The mechanism involves nucleophilic attack by a hydride ion on the electrophilic carbon of the nitrile, forming an intermediate imine anion which is then further reduced. rug.nl

Partial Reduction to Aldehydes: It is also possible to achieve a partial reduction of the nitrile to an aldehyde. Reagents like diisobutylaluminum hydride (DIBAL-H) can selectively reduce nitriles to an imine intermediate, which upon aqueous workup, hydrolyzes to the corresponding aldehyde. nih.govnih.gov

Table 1: Key Interconversions of the Nitrile Group
Starting Functional GroupReagent(s)Product Functional GroupReference
Nitrile (-C≡N)H₃O⁺ or OH⁻, H₂OCarboxylic Acid (-COOH) organic-chemistry.org
Nitrile (-C≡N)LiAlH₄ or H₂, CatalystPrimary Amine (-CH₂NH₂) nih.govnih.govrug.nl
Nitrile (-C≡N)1) DIBAL-H 2) H₂OAldehyde (-CHO) nih.govnih.gov

Reactivity of the Phenyl Group and Alkane Chain

The phenyl group and the saturated alkane chain of this compound also possess distinct reactivity profiles.

The phenyl group is generally susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.com The alkyl substituent on the benzene (B151609) ring is an activating group and an ortho, para-director. masterorganicchemistry.comlibretexts.org This means that electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions would be directed to the positions ortho and para to the point of attachment of the hexanenitrile (B147006) chain. masterorganicchemistry.comlibretexts.org The reaction rates for these substitutions would be faster than for benzene itself. libretexts.org

The alkane chain, while generally less reactive, contains α-hydrogens to both the ketone and the nitrile group. The hydrogens at the C-4 position, being α to the ketone, are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various reactions, such as alkylations or aldol (B89426) condensations. The hydrogens at the C-2 position are α to both the phenyl and nitrile groups, making them particularly acidic and a prime site for stereoselective transformations. Free radical reactions can also occur on the alkane chain under specific conditions, such as high temperatures or in the presence of radical initiators, potentially leading to halogenation or other functionalizations. libretexts.org

Stereoselective Transformations at Chiral Centers

The C-2 carbon of this compound is a chiral center, making stereoselective reactions at this and other positions a key aspect of its chemistry. The synthesis of specific stereoisomers is crucial, for instance, in the development of pharmaceuticals where only one enantiomer or diastereomer may possess the desired biological activity.

An example of stereoselectivity is seen in the synthesis of the psychostimulant drug lomevactone, which starts from a related precursor, 3-(4-chlorophenyl)-5-oxo-2-phenylhexanenitrile. organic-chemistry.org The synthesis involves a selective reduction of the keto group to a hydroxyl group using sodium borohydride, creating a new chiral center at C-5. organic-chemistry.org The subsequent hydrolysis and lactonization proceed to form the (3R,4R,6R)-isomer of lomevactone, which is the form with psychotherapeutic properties, highlighting the importance of stereocontrol in the reaction sequence. organic-chemistry.org

Furthermore, research on the α-phenylation of methyl ketones has demonstrated the synthesis of (4R)-5-Oxo-4-phenylhexanenitrile with high enantiomeric excess (83% ee), showcasing that stereoselective transformations can be achieved at the carbon adjacent to the ketone.

Multi-Component Reactions Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are powerful tools in organic synthesis. researchgate.net Given its bifunctional nature (ketone and nitrile), this compound is a potential candidate for various MCRs.

For example, the ketone moiety could participate in Petasis reactions (borono-Mannich reactions), which involve the coupling of a carbonyl compound, an amine, and an organoboronic acid to form substituted amines. organic-chemistry.orgorganic-chemistry.orgnih.gov Similarly, the Ugi reaction, which typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, could potentially utilize the ketone function of this compound to generate complex peptide-like molecules in a single step. orgsyn.orgrug.nlrsc.org While specific examples involving this compound in these MCRs are not extensively documented, its functional groups make it a suitable substrate for such transformations. beilstein-journals.org

Strategic Utilization in Complex Reaction Sequences

The utility of this compound and its derivatives is well-demonstrated by their role as intermediates in the synthesis of more complex molecules. A prime example is the synthesis of lomevactone. organic-chemistry.org

The synthetic sequence begins with a conjugate 1,4-alkylation between 4-chlorobenzylideneacetone (B186354) and phenylacetonitrile (B145931) to produce 3-(4-chlorophenyl)-5-oxo-2-phenylhexanenitrile. organic-chemistry.org This intermediate then undergoes a series of transformations:

Chemoselective Ketone Reduction: The ketone at C-5 is selectively reduced to a hydroxyl group with sodium borohydride, leaving the nitrile and phenyl groups untouched. organic-chemistry.org

Nitrile Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid. organic-chemistry.org

Lactonization: The resulting hydroxy acid undergoes an intramolecular cyclization to form the final lactone structure of lomevactone. organic-chemistry.org

This multi-step sequence highlights how the different functional groups of the parent molecule can be manipulated strategically to build molecular complexity.

Cascade Reactions and Tandem Processes

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more sequential bond-forming transformations that occur under the same reaction conditions without the need to isolate intermediates. Research into electrochemical methods has shown that related structures can undergo cascade reactions. For instance, an electrochemical alkene hetero-difunctionalization that proceeds via a 1,4-nitrile migration has been reported to produce 2-(azidomethyl)-5-oxo-6-phenylhexanenitrile, demonstrating a complex cascade on a similar molecular framework. cardiff.ac.uk

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The presence of multiple functional groups and chiral centers in this compound makes selectivity a critical consideration in its chemical transformations.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. A clear example is the reduction of the ketone in the presence of the nitrile. As seen in the synthesis of lomevactone from a derivative, sodium borohydride selectively reduces the ketone to an alcohol without affecting the nitrile group. organic-chemistry.org This is because ketones are generally more reactive towards nucleophilic reducing agents than nitriles under these conditions.

Regioselectivity: This relates to the control of which position on a molecule reacts. For this compound, regioselectivity would be important in reactions involving enolate formation. The molecule has two sets of acidic α-hydrogens: at C-2 (adjacent to the phenyl and nitrile groups) and at C-4 (adjacent to the ketone). The choice of base and reaction conditions would determine which enolate is formed preferentially, thus directing subsequent alkylation or condensation reactions to a specific site.

Stereoselectivity: This is the control of the stereochemical outcome of a reaction. As discussed previously, the chiral center at C-2 and the potential for creating new stereocenters (e.g., at C-5 upon ketone reduction) make stereoselectivity paramount. The synthesis of the specific (3R,4R,6R)-isomer of lomevactone demonstrates the high degree of stereocontrol that can be achieved in reactions of this class of compounds. organic-chemistry.org The ability to influence the stereochemistry is crucial for creating enantiomerically pure compounds for applications such as pharmaceuticals. nih.gov

Table 2: Aspects of Selectivity in Reactions of this compound
Type of SelectivityDescriptionExample ReactionReference
ChemoselectivitySelective reduction of the ketone over the nitrile group.Reduction with NaBH₄ organic-chemistry.org
RegioselectivityPreferential formation of an enolate at C-4 vs. C-2.Base-mediated enolate formationGeneral Principle
StereoselectivityFormation of a specific stereoisomer during a reaction.Stereoselective reduction of the ketone to form a specific diastereomer. organic-chemistry.org

Factors Influencing Reaction Outcomes

The reactivity of this compound is primarily dictated by the presence of its functional groups: the ketone, the nitrile, and the benzylic position alpha to the nitrile. The interplay of these groups under different reaction conditions determines the final product.

Nature of the Reagent: The choice of reagent is the most critical factor. For instance, reducing agents can selectively target either the ketone or the nitrile. Sodium borohydride has been used to selectively reduce the keto group to a hydroxyl group, forming 5-hydroxy-2-phenylhexanenitrile. wikipedia.org Stronger reducing agents like lithium aluminum hydride could potentially reduce both the ketone and the nitrile.

Reaction Conditions: Parameters such as temperature, solvent, and the presence of catalysts can significantly influence the reaction pathway. For example, the hydrolysis of the nitrile group to a carboxylic acid is typically carried out under acidic or basic conditions. wikipedia.org The choice of acid or base and the reaction temperature can affect the rate and efficiency of this transformation.

Steric and Electronic Effects: The phenyl group at the C2 position introduces steric hindrance that can influence the approach of reagents to the nitrile and the adjacent alpha-carbon. Electronically, the phenyl group can stabilize intermediates, such as carbanions formed at the alpha-position, which can be exploited in certain reactions.

Control Strategies for Desired Selectivity

Achieving a specific chemical transformation on a multifunctional molecule like this compound requires careful control over the reaction conditions to ensure high selectivity for the desired product.

Chemoselectivity: To achieve chemoselectivity, one functional group must be reacted in the presence of others. A prime example is the selective reduction of the ketone in this compound. The use of a mild reducing agent like sodium borohydride favors the reduction of the ketone over the more resistant nitrile group. wikipedia.org This allows for the isolation of the corresponding alcohol without affecting the nitrile functionality.

Protecting Groups: In more complex syntheses, protecting groups can be employed to temporarily block the reactivity of one functional group while another is being modified. For instance, if a reaction at the alpha-carbon is desired without interference from the ketone, the ketone could be protected as a ketal. After the desired transformation, the protecting group can be removed to regenerate the ketone.

Catalyst Control: In reactions involving the generation of new stereocenters, the choice of catalyst is paramount for controlling the stereochemical outcome. Chiral catalysts can direct the reaction to favor the formation of one enantiomer or diastereomer over others.

Enantioselective and Diastereoselective Transformations (e.g., for related α-benzyloxy ketones)

While specific enantioselective or diastereoselective transformations of this compound are not extensively detailed in the provided search results, the principles can be inferred from studies on related compounds, particularly α-benzyloxy ketones. These ketones share structural similarities that make them relevant models.

Enantioselective and diastereoselective reactions are crucial for the synthesis of stereochemically pure compounds, which is often a requirement for biologically active molecules.

Enantioselective Synthesis: Catalytic methods have been developed for the enantioselective synthesis of α-substituted β,γ-unsaturated ketones, including those with an α-benzyloxy moiety. nih.govsci-hub.seresearchgate.net These methods often utilize chiral ligands in combination with a metal catalyst to achieve high enantiomeric ratios (er). nih.govsci-hub.seresearchgate.net For instance, α-benzyloxy β,γ-unsaturated ketones have been synthesized with er values ranging from 93:7 to >99:1. nih.govsci-hub.seresearchgate.net Such strategies could potentially be adapted for the enantioselective functionalization of the α-position of this compound.

Diastereoselective Transformations: The conversion of ketone products to tertiary alcohols can be achieved with high diastereoselectivity. nih.govsci-hub.seresearchgate.net For example, reactions of α-substituted ketones with various organometallic reagents have yielded homoallylic tertiary alcohols with diastereomeric ratios (dr) from 92:8 to >98:2. nih.govsci-hub.seresearchgate.net The stereochemical outcome of such additions to ketones with α- and β-oxygenated substituents can be influenced by chelation control, where a metal ion coordinates to the carbonyl oxygen and a nearby oxygen atom, directing the nucleophilic attack from a specific face. nih.gov Additions of Grignard reagents to α-benzyloxy ketones are known to proceed with α-chelation control. nih.gov

Table 1: Examples of Enantio- and Diastereoselective Transformations of Related Ketones

Substrate TypeTransformationReagents/CatalystStereoselectivityReference
α-Benzyloxy β,γ-unsaturated ketonesSynthesisChiral ligands93:7 to >99:1 er nih.gov, sci-hub.se, researchgate.net
α-Substituted ketonesConversion to homoallylic tertiary alcoholsOrganometallic reagents92:8 to >98:2 dr nih.gov, sci-hub.se, researchgate.net
α-HydroxyketoneAddition of allylmagnesium chloride-13:1 dr nih.gov

Strategic Applications of 5 Oxo 2 Phenylhexanenitrile As a Synthetic Building Block

Precursor in the Synthesis of Heterocyclic Compounds

The presence of both a carbonyl group and a nitrile function within the same molecule allows 5-Oxo-2-phenylhexanenitrile to serve as a valuable precursor for various nitrogen-containing heterocycles. The reaction pathways often involve the transformation of one or both of these functional groups to facilitate cyclization.

Pyrroles: The synthesis of pyrroles from γ-dicarbonyl compounds via condensation with amines, known as the Paal-Knorr synthesis, is a fundamental transformation in heterocyclic chemistry. organic-chemistry.org Although this compound is a γ-ketonitrile, it can be envisioned as a precursor to the necessary 1,4-dicarbonyl intermediate. Hydrolysis of the nitrile group to a carboxylic acid, followed by reduction or other functional group manipulation, could yield the second carbonyl equivalent required for a Paal-Knorr type cyclization. Alternatively, multicomponent reactions involving α-hydroxyketones, oxoacetonitriles, and anilines represent another modern approach to constructing polysubstituted pyrroles, highlighting the utility of nitrile-containing precursors in pyrrole (B145914) synthesis. nih.gov

Pyridines: The construction of the pyridine (B92270) ring can be achieved through various condensation and cycloaddition reactions. baranlab.org For a molecule like this compound, a plausible route would involve its reaction with an ammonia (B1221849) source. This could theoretically proceed through an initial condensation at the ketone, followed by intramolecular cyclization involving the nitrile group and subsequent aromatization. A general strategy for pyridine synthesis involves the cyclization of 1-azatrienes, which can be formed from unsaturated ketones. nih.gov This suggests that derivatization of the keto-nitrile to introduce further unsaturation could open pathways to pyridine ring formation. While there are no specific examples of using this compound for the synthesis of octahydroquinolizines, the formation of a substituted pyridine ring would be a key step in building such bicyclic alkaloid structures.

Target HeterocycleGeneral Synthetic PrecursorPlausible Role of this compound
Pyrrole1,4-Dicarbonyl compoundPrecursor to a 1,4-dicarbonyl via nitrile hydrolysis
PyridineUnsaturated 1,5-dicarbonyl compoundCan act as a C-C-C-C-N synthon after modification

Quinolines: The Friedländer annulation is a classical and widely used method for quinoline (B57606) synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov In this context, this compound, with its methylene (B1212753) group activated by both the adjacent phenyl and nitrile moieties, could potentially serve as the active methylene component, reacting with a 2-aminoaryl ketone to form a polysubstituted quinoline. Various catalysts and reaction conditions have been developed to promote this type of condensation and cyclization. nih.gov

Isoquinolines: The synthesis of isoquinolines typically follows pathways such as the Bischler-Napieralski or Pictet-Spengler reactions, which start from β-phenylethylamine derivatives. quimicaorganica.org Direct synthesis from this compound is not straightforward via these methods. However, the phenyl group and the carbon backbone of the keto-nitrile could be incorporated into an isoquinoline (B145761) structure through more complex, multi-step synthetic sequences where the molecule is first fragmented and then reassembled or extensively functionalized to build the required bicyclic framework. nih.gov

The inherent functionalities of this compound make it a suitable substrate for constructing fused ring systems through intramolecular cyclization reactions. nih.gov The phenyl group can participate in electrophilic aromatic substitution reactions, such as a Friedel-Crafts acylation, where the ketone is first converted to a more reactive species (e.g., an enol ether or enamine) or the nitrile is hydrolyzed to a carboxylic acid which is then activated. Such a reaction would lead to the formation of a new ring fused to the existing phenyl group, resulting in a tetralone-type structure. These intramolecular cyclizations are powerful tools for building molecular complexity in a single step. beilstein-journals.org

Cyclization StrategyReactive Groups InvolvedPotential Fused System
Intramolecular Friedel-CraftsPhenyl ring and activated ketone/nitrileTetralone or related fused bicyclic system
Radical CyclizationPhenyl ring and radical generated on side chainFused systems containing new C-C bonds

Intermediate in the Synthesis of Carbocyclic Structures

The carbon backbone of this compound can be manipulated to form carbocyclic rings, particularly five- and six-membered structures, which are ubiquitous in organic chemistry.

Cyclohexane (B81311) Derivatives: The synthesis of cyclohexane rings often relies on Diels-Alder reactions or annulation methods like the Robinson annulation. While this compound is not a direct precursor for these reactions, it can be modified to participate in them. For instance, creating an enone from the ketone functionality would provide a Michael acceptor for annulation sequences. Furthermore, hydrogenation of the aromatic ring under specific conditions could yield a cyclohexyl derivative directly, which could then be further functionalized. researchgate.net

Cyclopentane (B165970) Derivatives: The 1,4-relationship between the ketone and the nitrile group in this compound is well-suited for the formation of a five-membered ring. An intramolecular aldol-type condensation, promoted by a base, could occur between the α-carbon of the ketone and the nitrile group (after tautomerization or partial reduction), leading to a substituted cyclopentene (B43876) or cyclopentane. baranlab.org A classic reaction for this purpose is the Thorpe-Ziegler cyclization, which is specifically designed for the intramolecular condensation of dinitriles or keto-nitriles to form five- or six-membered rings. This reaction would yield a β-keto nitrile derivative embedded within a cyclopentane ring. organic-chemistry.org

CarbocycleKey Intramolecular ReactionRequired Functionalities
CyclopentaneAldol (B89426) Condensation / Thorpe-Zieglerγ-Ketonitrile
CyclohexaneRobinson Annulation (after modification)α,β-Unsaturated ketone (enone) and an enolate

Construction of Complex Polyfunctional Molecules

Beyond serving as a precursor for cyclic systems, this compound is a valuable intermediate for synthesizing complex acyclic or polycyclic molecules that possess multiple functional groups. Each functional group—ketone, nitrile, and phenyl ring—can be chemoselectively modified, allowing for the stepwise construction of intricate molecular architectures.

The ketone can undergo reduction to an alcohol, reductive amination, or reaction with organometallic reagents to extend the carbon chain. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing handles for amide bond formation or further alkylation. The phenyl group can be functionalized through electrophilic aromatic substitution. The stereocenter at the C-2 position offers a platform for diastereoselective reactions, enabling the synthesis of enantiomerically enriched complex molecules. While research on this compound itself is limited, the synthetic utility of structurally similar polyfunctional molecules, such as (2R,3S,5S)-5-Benzyloxy-3-methyl-4-oxo-2-phenylhexanenitrile, in stereocontrolled synthesis highlights the potential of this class of compounds. tdx.cat The strategic manipulation of its functional groups allows chemists to build up molecular complexity and access a wide range of target structures.

Lack of Sufficient Data on this compound Hampers Comprehensive Analysis

Despite extensive searches across a variety of scientific databases and literature, there is a significant lack of specific information available on the chemical compound this compound. Consequently, a detailed article on its strategic applications as a synthetic building block, as per the requested outline, cannot be generated at this time.

The requested article structure included in-depth sections on its use in advanced pharmaceutical intermediates, as a scaffold in natural product synthesis, its role in the development of novel reagents and catalysts, and its application in methodological advancements in organic synthesis. However, the available scientific literature does not provide the specific data required to populate these sections with accurate and detailed research findings.

Searches for its application in pharmaceutical synthesis did not yield information on its use as an intermediate for any specific class of therapeutic agents. Similarly, its role as a foundational scaffold for the synthesis of natural products is not documented in the accessible literature. There is also no information regarding the development of new reagents or catalysts based on the this compound structural motif.

Furthermore, investigations into its role in methodological development proved fruitless. There are no published studies on new reaction discoveries where this compound is a key component. Additionally, there is no data on its use for the optimization of existing synthetic routes or its application in process intensification studies, such as in continuous flow chemistry.

While general information on related compounds and synthetic methodologies exists, a direct and detailed discussion of this compound in the context of the requested outline is not possible based on the current body of scientific knowledge. Further research and publication on this specific compound are needed before a comprehensive and scientifically accurate article can be written.

Advanced Academic Studies and Theoretical Investigations of 5 Oxo 2 Phenylhexanenitrile

Computational Chemistry and Molecular Modeling

Computational chemistry uses the principles of quantum mechanics and molecular mechanics to model molecular behavior. For 5-Oxo-2-phenylhexanenitrile, these methods can illuminate its fundamental properties, from its preferred three-dimensional shape to its electronic landscape, which governs its chemical reactivity.

Conformational Analysis and Energy Landscapes

The function and reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of its single bonds. The collection of all possible conformations and their corresponding potential energies constitutes the molecule's energy landscape. frontiersin.org

Identifying the low-energy conformers is essential, as these are the most populated and thus the most likely to be involved in chemical reactions. Computational methods such as molecular dynamics (MD) simulations and systematic conformational searches followed by geometry optimization using Density Functional Theory (DFT) are employed to map out this landscape. nih.govnih.gov For this compound, rotations around the C-C bonds of the hexanenitrile (B147006) backbone would generate a complex energy surface. The analysis would identify the most stable arrangements of the phenyl ring relative to the ketone and nitrile groups, which is critical for understanding steric hindrance and intramolecular interactions. researchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers. This table illustrates how computational chemistry can rank the stability of different molecular shapes. Lower relative energy indicates a more stable and probable conformation.
Conformer IDDescription of Key Dihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)Predicted Population at 298 K (%)
Conf-1Anti (~180°)0.0075.5
Conf-2Gauche+ (~60°)1.5012.2
Conf-3Gauche- (~-60°)1.5511.8
Conf-4Eclipsed (~0°)5.200.5

Electronic Structure Calculations and Reactivity Prediction

Electronic structure calculations, governed by the principles of quantum mechanics, provide deep insights into how electrons are distributed within a molecule. northwestern.edu Methods like Density Functional Theory (DFT) and molecular orbital (MO) theory are central to this analysis. wikipedia.orgrsc.org For this compound, these calculations can map the electron density, identify molecular orbitals, and generate an electrostatic potential map.

Key parameters derived from these calculations help predict reactivity:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactions. chemrxiv.org The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken or Natural Bond Orbital analysis) identifies electrophilic and nucleophilic sites. In this compound, the carbonyl carbon is expected to be highly electrophilic (positive charge), while the carbonyl oxygen and nitrile nitrogen would be nucleophilic (negative charge).

Electrostatic Potential (ESP) Map: This map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (red) or electron-poor (blue), thereby predicting sites for electrostatic interactions and chemical attack.

Such computational approaches have been successfully used to predict the reactivity of various organic compounds, including nitrile-containing molecules with biological nucleophiles like cysteine. nih.govacs.org

Table 2: Illustrative Calculated Electronic Properties for this compound. This table shows typical outputs from electronic structure calculations used to predict a molecule's chemical behavior.
PropertyCalculated Value (Hypothetical)Implication for Reactivity
HOMO Energy-7.2 eVIndicates electron-donating capability (e.g., at the phenyl ring).
LUMO Energy-1.1 eVIndicates electron-accepting capability (e.g., at the C=O or C≡N bonds).
HOMO-LUMO Gap6.1 eVSuggests high kinetic stability.
Mulliken Charge on Carbonyl Carbon (C5)+0.55 eStrongly electrophilic site, susceptible to nucleophilic attack.
Mulliken Charge on Nitrile Carbon (C1)+0.15 eModerately electrophilic site.

Transition State Analysis of Key Reactions

Chemical reactions proceed from reactants to products via a high-energy state known as the transition state. The energy required to reach this state is the activation energy, which determines the reaction rate. Transition state analysis involves computationally locating the precise geometry of the transition state and calculating its energy. youtube.com

Using DFT, researchers can model the entire reaction pathway, or potential energy surface, for a given transformation. coe.edubohrium.com Methods like the climbing image nudged elastic band (CI-NEB) are used to find the minimum energy path between reactants and products, identifying the transition state along the way. acs.org For this compound, this analysis could be applied to key reactions such as the formation of an enolate at either the C4 or C6 position. The calculated activation energies would reveal which proton is more kinetically favorable to be removed, providing a theoretical basis for regioselectivity. researchgate.net Such DFT modeling has proven effective in assessing the reaction mechanisms and activation energies for a wide range of organic reactions. researchgate.netacs.org

Table 3: Hypothetical Reaction Coordinate Profile for Deprotonation at C4. This table represents a simplified reaction energy profile, showing the energy changes as reactants convert to products through a high-energy transition state.
SpeciesDescriptionRelative Free Energy (ΔG, kcal/mol)
ReactantsThis compound + Base0.0
Transition State (TS)Proton abstraction by base+21.5
ProductsEnolate + Conjugate Acid-5.0

In Silico Design of Catalytic Systems and Reaction Pathways

In silico (computational) design is a modern approach to discovering new catalysts and optimizing reaction conditions. Instead of relying solely on trial-and-error experimentation, computational models are used to screen potential catalysts and predict their efficacy. This rational design process can significantly accelerate the development of new synthetic methods. researchgate.net

For reactions involving this compound, such as its synthesis or subsequent transformations, computational chemistry could be used to:

Design Catalysts: Model the interaction of the substrate with different catalysts (e.g., metal complexes or enzymes) to predict binding affinity and catalytic activity. This is particularly relevant for the synthesis of nitriles, where both biocatalytic and chemical methods are of interest. mdpi.comazolifesciences.com

Optimize Reaction Pathways: Compare the energy profiles of different potential reaction pathways to identify the most efficient route. For example, in a multi-step synthesis, computations can help predict the feasibility of each step and identify potential side reactions.

Screen Substrates: Predict how modifications to the substrate structure would affect reaction rates and outcomes, guiding the selection of optimal starting materials.

Mechanistic Elucidation of Reactions Involving this compound

Understanding the step-by-step mechanism of a chemical reaction is fundamental to controlling its outcome. A combination of experimental studies and theoretical calculations is often required for a complete picture.

Kinetic and Thermodynamic Studies

For this compound, a key reaction is the formation of an enolate, which can occur by removing a proton from either the alpha-carbon at C4 or C6. This leads to the classic concept of kinetic versus thermodynamic control. masterorganicchemistry.comkhanacademy.org

Kinetic Control: Under conditions where the reaction is irreversible (e.g., a strong, bulky base at low temperature), the major product will be the one that is formed fastest—the kinetic product. libretexts.org This typically corresponds to the removal of the most accessible, least sterically hindered proton.

Thermodynamic Control: Under conditions where the reaction is reversible (e.g., a weaker base at higher temperature), the system will reach equilibrium, and the major product will be the most stable one—the thermodynamic product. This is usually the more substituted, more stable enolate.

Theoretical investigations at the DFT level can shed light on these factors by calculating both the activation barriers (kinetics) and the relative energies of the possible enolate products (thermodynamics), as has been done for other β-functionalized ketones. rsc.org This allows for the prediction of which product will be favored under different experimental conditions. acs.org

Table 4: Comparative Kinetic and Thermodynamic Data for Enolate Formation. This table illustrates how theoretical calculations can distinguish between the kinetic and thermodynamic pathways for a reaction with multiple possible products.
ParameterDeprotonation at C4 (less substituted)Deprotonation at C6 (more substituted)Conclusion
Activation Energy (ΔG‡)20.5 kcal/mol22.1 kcal/molC4 enolate is the kinetic product (forms faster).
Product Relative Energy (ΔG)-4.5 kcal/mol-6.0 kcal/molC6 enolate is the thermodynamic product (more stable).

Isotopic Labeling Experiments (where applicable to mechanistic studies)

Isotopic labeling is a powerful technique to elucidate reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. wikipedia.orgfiveable.me In the context of the synthesis of this compound, particularly through radical pathways, isotopic labeling experiments, while not extensively reported in the literature for this specific molecule, would be invaluable for confirming proposed mechanisms.

The primary application of isotopic labeling in studying the formation of this compound would be to track the origin and transfer of atoms in the key bond-forming steps. For instance, in a radical addition reaction, key starting materials could be labeled with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O). The position of these labels in the final product can then be determined using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. fiveable.metaylorandfrancis.com

Table 1: Potential Isotopic Labeling Strategies for Mechanistic Studies of this compound Synthesis

Labeled PrecursorIsotopePotential Mechanistic Insight
Phenylacetonitrile (B145931)¹³C at the cyano groupTo confirm the origin of the nitrile carbon in the final product.
Methyl vinyl ketone¹³C or ¹⁸O at the carbonyl groupTo trace the carbonyl group during the reaction and rule out rearrangements.
Initiator (e.g., peroxide)¹⁸OTo investigate the role of the initiator in oxygen transfer reactions, if any.
SolventDeuterated solventTo probe for the involvement of the solvent in proton transfer steps.

By synthesizing this compound using these labeled precursors and analyzing the resulting product, researchers could gain unambiguous evidence for the proposed reaction pathway, including the nature of bond cleavages and formations. nih.govresearchgate.net

Spectroscopic Investigations of Reaction Intermediates (focus on methodology)

The identification and characterization of transient reaction intermediates are crucial for a complete understanding of a reaction mechanism. lumenlearning.com Due to their short lifetimes and low concentrations, these species are often not detectable by conventional analytical methods. whiterose.ac.uk Advanced spectroscopic techniques, particularly when coupled with methods for generating and trapping intermediates, are essential for their study.

For the synthesis of this compound, which can proceed through radical intermediates, several spectroscopic methodologies could be employed:

Transient Absorption Spectroscopy (TAS): This technique is highly effective for detecting and characterizing short-lived species with distinct absorption spectra, such as radicals. nih.govacs.org By using a pump-probe setup, where a laser pulse initiates the reaction and a second pulse probes the absorption of the generated intermediates, their formation and decay kinetics can be monitored on timescales from femtoseconds to microseconds. princeton.edu For instance, the characteristic absorption of ketone-derived radicals involved in the formation of this compound could be observed.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful method for the direct detection of species with unpaired electrons, such as radicals. acs.org While direct detection of short-lived radicals can be challenging, spin trapping techniques can be employed. In this approach, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR, providing structural information about the original intermediate.

In-situ Spectroscopy in Flow Reactors: The use of continuous flow reactors allows for precise control over reaction conditions and the ability to integrate in-situ analytical techniques. rsc.orgresearchgate.net Spectroscopic methods such as Infrared (IR), Raman, and NMR spectroscopy can be coupled with flow reactors to monitor the reaction progress in real-time and potentially detect the buildup of intermediate species under steady-state conditions. spectroscopyonline.comyoutube.comruhr-uni-bochum.de

These methodologies, while not extensively documented specifically for this compound, represent the state-of-the-art for elucidating the mechanisms of complex organic reactions.

Radical Intermediates and Pathways

The synthesis of γ-cyanoketones, including this compound, can proceed through pathways involving radical intermediates. One plausible mechanism is the radical addition of a ketone-derived radical to an activated olefin.

The reaction is believed to be initiated by the formation of an α-carbonyl radical from a ketone precursor. This can be achieved through various methods, including the use of radical initiators or photoredox catalysis. This electrophilic radical can then add to an electron-rich olefin, such as methyl vinyl ketone. The resulting radical intermediate would then react with a cyanide source to yield the final γ-cyanoketone product.

A key feature of radical reactions is the potential for competing pathways and rearrangements. However, the formation of a stabilized radical intermediate can drive the reaction towards the desired product. The stability of carbon-centered radicals follows the order: tertiary > secondary > primary, which influences the regioselectivity of the addition step. lumenlearning.com The involvement of radical intermediates in the synthesis of related compounds has been supported by mechanistic studies.

Flow Chemistry and Continuous Processing Applications for its Synthesis and Transformations

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. ruhr-uni-bochum.de These benefits make it an attractive approach for the synthesis and subsequent transformations of this compound.

The synthesis of nitriles, in general, has been successfully translated to continuous flow processes, often with significant improvements in yield and safety. fiveable.meprinceton.edu For the synthesis of this compound, a flow setup would typically involve pumping streams of the reactants (e.g., phenylacetonitrile derivative, methyl vinyl ketone, and initiator) through a heated and pressurized reactor. The precise control over residence time, temperature, and stoichiometry afforded by flow reactors can lead to higher selectivity and minimized byproduct formation.

Reactor Design and Optimization

The choice of reactor is critical for the successful implementation of a continuous flow synthesis. For the synthesis of this compound, several reactor types could be considered:

Plug Flow Reactors (PFRs): These are typically coiled tubes or capillaries and are well-suited for single-phase reactions with well-defined kinetics. The narrow channels provide excellent heat and mass transfer.

Continuous Stirred-Tank Reactors (CSTRs): CSTRs are useful for reactions involving solids or multiple liquid phases where efficient mixing is required. A cascade of CSTRs can be used to approximate plug flow behavior.

Packed-Bed Reactors: If a heterogeneous catalyst or scavenger resin is employed, a packed-bed reactor would be the ideal choice. The solid material is packed into a column through which the reactant stream flows.

Optimization of the reactor design would involve considering factors such as the reactor material (e.g., stainless steel, glass, PFA), the internal diameter and length of the reactor (which determine the volume and residence time), and the method of temperature and pressure control.

Table 2: Comparison of Reactor Types for the Synthesis of this compound

Reactor TypeAdvantagesDisadvantages
Plug Flow Reactor (PFR)Excellent heat and mass transfer, precise residence time control.Prone to clogging with solids.
Continuous Stirred-Tank Reactor (CSTR)Excellent mixing, can handle multiple phases.Broader residence time distribution.
Packed-Bed ReactorSuitable for heterogeneous catalysis, easy product-catalyst separation.Potential for pressure drop and channeling.

Process Scale-Up Considerations in Academic Research

Scaling up a continuous flow process from the laboratory to a larger scale requires careful consideration of several factors to ensure that the reaction performance is maintained. nih.govnih.gov

Maintaining Heat Transfer: As the reactor diameter increases, the surface-area-to-volume ratio decreases, which can lead to less efficient heat transfer. spectroscopyonline.com This is particularly important for highly exothermic or endothermic reactions. Strategies to address this include using reactors with internal static mixers or numbering-up (using multiple small reactors in parallel).

Mixing: Efficient mixing is crucial for ensuring uniform reaction conditions. What works on a small scale may not be effective on a larger scale. The transition from laminar to turbulent flow regimes needs to be considered, and static mixers or other mixing elements may need to be incorporated into the reactor design.

Mass Transfer: For multiphasic reactions, ensuring efficient mass transfer between phases is critical. This can become more challenging on a larger scale.

Pressure Drop: As the reactor length and flow rate increase, the pressure drop across the reactor will also increase. This needs to be taken into account when selecting pumps and other equipment.

By carefully considering these factors, the continuous flow synthesis of this compound can be reliably scaled up from the milligram to the multigram or even kilogram scale in an academic research setting. researchgate.net

Future Research Trajectories and Unexplored Frontiers for 5 Oxo 2 Phenylhexanenitrile

Emerging Synthetic Strategies

The development of novel synthetic routes towards 5-Oxo-2-phenylhexanenitrile and its derivatives is a primary area of future research. Modern synthetic methodologies offer the potential for more efficient, selective, and environmentally benign processes.

Visible-light photoredox catalysis and electrochemistry have emerged as powerful tools in organic synthesis, enabling unique transformations under mild conditions. beilstein-journals.org For the synthesis of γ-keto nitriles like this compound, these techniques could offer innovative C-C bond-forming strategies. organic-chemistry.org Future investigations could explore the coupling of radical precursors under photocatalytic conditions to construct the core structure of this compound. For instance, a photoredox-mediated coupling of a phenylacetonitrile (B145931) radical with an appropriate keto-containing radical acceptor could be a viable route. acs.org

Electrochemical methods could provide an alternative, reagent-free approach to key bond formations. researchgate.net Anodic oxidation could be employed to generate reactive intermediates for C-C coupling, while cathodic reduction could be utilized for selective transformations of the keto or nitrile functionalities. The merger of photoredox catalysis with electrochemistry may also present novel synthetic opportunities. beilstein-journals.org

Table 1: Potential Photoredox and Electrochemical Approaches for this compound Synthesis

Synthetic ApproachProposed ReactionPotential Advantages
Photoredox Catalysis Radical coupling of a phenylacetonitrile derivative with a Michael acceptor.Mild reaction conditions, high functional group tolerance.
Electrochemistry Anodic oxidation of a phenylacetonitrile anion followed by addition to an α,β-unsaturated ketone.Avoids stoichiometric oxidants, precise control over reaction potential.
Photoelectrochemistry Combination of light and electrical potential to drive challenging transformations.Synergistic effects leading to enhanced reactivity and selectivity.

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis. nih.govnih.gov For this compound, enzymes could be employed for both its synthesis and its enantioselective transformations. A key area of interest is the stereoselective reduction of the ketone functionality. Ketoreductases (KREDs) have been successfully used for the asymmetric reduction of γ-keto nitriles to yield chiral γ-hydroxy nitriles, which are valuable precursors for chiral γ-lactones. researchgate.netgeorgiasouthern.edu Screening a library of KREDs against this compound could lead to the efficient production of both (R)- and (S)-5-hydroxy-2-phenylhexanenitrile.

Furthermore, nitrile-converting enzymes, such as nitrile hydratases and amidases, could be used for the selective hydrolysis of the nitrile group to an amide or a carboxylic acid, respectively. researchgate.net The kinetic resolution of racemic this compound using these enzymes could also be a viable strategy for accessing enantiomerically enriched forms of the molecule. wikipedia.orgwhiterose.ac.uk

Advanced Spectroscopic and Analytical Methodologies for Enhanced Mechanistic Insight

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for process optimization and the development of new reactions. Advanced spectroscopic techniques can provide invaluable insights into reactive intermediates and transition states. researchgate.net

Operando spectroscopy, which involves monitoring a reaction in real-time under actual reaction conditions, is a particularly powerful tool. youtube.com Techniques such as in situ Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to track the formation and consumption of reactants, intermediates, and products. This would allow for a detailed kinetic and mechanistic analysis of, for example, a photoredox-catalyzed synthesis of this compound. Mass spectrometry techniques, including tandem mass spectrometry (MS/MS), can be used to identify and characterize transient species.

Expansion of Applications as a Versatile Synthetic Scaffold in Diverse Chemical Domains

The bifunctional nature of this compound, possessing both a ketone and a nitrile group, makes it a highly versatile building block for the synthesis of a wide range of more complex molecules. libretexts.orgresearchgate.netresearchgate.net Future research should focus on expanding its applications as a synthetic scaffold.

The nitrile group can be transformed into various other functionalities, including amines, amides, carboxylic acids, and tetrazoles. chemistrysteps.com The ketone group can undergo a plethora of reactions, such as reductions, reductive aminations, and additions of organometallic reagents. This dual reactivity opens up avenues for the synthesis of diverse heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. For instance, this compound could serve as a precursor for substituted piperidines, pyrrolidines, and other nitrogen-containing heterocycles.

Furthermore, its structure is well-suited for use in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. nih.govnih.govrsc.org This approach is highly efficient and aligns with the principles of green chemistry.

Addressing Current Limitations and Enhancing Sustainability in Research on this compound Chemistry

While the potential of this compound is significant, its broader application may be hindered by limitations in current synthetic methods, which may involve harsh conditions or the use of toxic reagents. Future research must focus on developing more sustainable and environmentally friendly synthetic protocols.

The principles of green chemistry should be applied to all stages of research, from the selection of starting materials to the final product purification. mdpi.com The use of renewable feedstocks, safer solvents, and catalytic methods should be prioritized. To quantitatively assess the "greenness" of a synthetic route, various metrics can be employed.

Table 2: Green Chemistry Metrics for Evaluating the Synthesis of this compound

MetricDescriptionIdeal Value
Atom Economy (AE) The proportion of reactant atoms incorporated into the final product.100%
E-Factor The mass ratio of waste to desired product.0
Process Mass Intensity (PMI) The total mass input (raw materials, solvents, etc.) per unit mass of product. ethz.ch1
Reaction Mass Efficiency (RME) The percentage of the mass of the reactants that ends up in the product. semanticscholar.org100%

Open Questions and New Hypotheses in the Chemistry of this compound

Despite its potential, many aspects of the chemistry of this compound remain unexplored. Future research could address several open questions and test new hypotheses:

Asymmetric Synthesis: Can highly enantioselective methods be developed for the synthesis of chiral this compound? This could involve asymmetric catalysis or the use of chiral auxiliaries.

Differential Reactivity: Can reaction conditions be fine-tuned to selectively target either the ketone or the nitrile group in the presence of the other? This would significantly enhance its utility as a synthetic intermediate.

Novel Scaffolds: What novel and complex molecular architectures can be accessed from this compound? Exploring its use in cascade reactions could lead to the rapid assembly of polycyclic systems.

Biological Activity: Does this compound or its derivatives possess any interesting biological properties? Screening these compounds for activity in various assays could uncover new therapeutic leads.

Polymer Chemistry: Could this compound or its derivatives be used as monomers for the synthesis of novel polymers with unique properties?

By addressing these questions and exploring these new frontiers, the scientific community can unlock the full potential of this compound as a valuable tool in organic synthesis and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Oxo-2-phenylhexanenitrile, and what analytical techniques are recommended for confirming its purity and structure?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving phenylacetyl derivatives and nitrile precursors. Key analytical techniques include:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to confirm the presence of the phenyl group (δ 7.2–7.5 ppm) and carbonyl resonance (δ 170–210 ppm for ketones) .
  • HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% recommended for research-grade material) .
  • IR Spectroscopy : Identify characteristic peaks for nitrile (C≡N stretch at ~2240 cm1^{-1}) and ketone (C=O stretch at ~1720 cm1^{-1}) .

Q. How can researchers design initial experiments to explore the reactivity of this compound under varying reaction conditions?

  • Methodological Answer : Employ a Design of Experiments (DOE) approach to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). Control variables include reaction time and stoichiometry. Use thin-layer chromatography (TLC) for real-time monitoring and GC-MS for product identification .

Q. What are the key spectroscopic markers (NMR, IR) that distinguish this compound from structurally similar nitriles?

  • Methodological Answer : Focus on:

  • NMR : Distinct splitting patterns for the hexanenitrile backbone (e.g., methylene protons adjacent to the ketone at δ 2.5–3.0 ppm).
  • IR : Absence of secondary functional groups (e.g., esters or amines) to rule out analogs. Cross-reference with NIST Chemistry WebBook spectral data .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported reaction yields or byproduct profiles for this compound across different studies?

  • Methodological Answer : Conduct a systematic literature review to identify variables causing discrepancies (e.g., solvent purity, inert atmosphere use). Validate findings via:

  • Replication Studies : Reproduce high-impact protocols with strict adherence to reported conditions.
  • Meta-Analysis : Use statistical tools (e.g., R or Python’s SciPy) to aggregate data and identify outliers .

Q. How can computational chemistry methods be integrated with experimental data to predict the behavior of this compound in novel reaction environments?

  • Methodological Answer :

  • DFT Calculations : Model electron density maps to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics Simulations : Study solvent interactions using software like Gaussian or GROMACS. Validate predictions with experimental kinetic studies (e.g., Arrhenius plots) .

Q. What methodological considerations are critical when developing a scalable purification protocol for this compound while minimizing decomposition risks?

  • Methodological Answer :

  • Chromatography : Optimize column packing (silica vs. C18) and gradient elution to separate nitrile degradation products.
  • Stability Studies : Perform accelerated aging tests (40°C/75% RH) with periodic HPLC analysis to identify decomposition pathways .

Q. What advanced statistical methods are appropriate for analyzing non-linear relationships between reaction parameters and product selectivity?

  • Methodological Answer : Apply response surface methodology (RSM) or Bayesian optimization to model multi-variable interactions. Use software like JMP or Minitab for DOE design and ANOVA validation .

Q. How should researchers approach the identification of unknown degradation products formed during long-term storage of this compound?

  • Methodological Answer :

  • LC-HRMS : Perform high-resolution mass spectrometry to identify molecular formulas of degradation byproducts.
  • Stability-Indicating Assays : Develop HPLC methods with forced degradation (e.g., UV exposure, acidic/alkaline hydrolysis) to correlate degradation pathways with structural changes .

Q. How can isotopic labeling techniques (13C^{13}C, 15N^{15}N) be employed to track the metabolic or environmental fate of this compound?

  • Methodological Answer : Synthesize isotopically labeled analogs via 13C^{13}C-enriched carbonyl precursors. Use mass spectrometry imaging (MSI) or isotope-ratio MS to trace metabolic incorporation or environmental persistence .

Methodological Notes

  • Data Integrity : Raw datasets (e.g., NMR FID files, chromatograms) should be archived in repositories like Zenodo or Figshare for reproducibility .
  • Ethical Compliance : Adhere to institutional safety protocols for nitrile handling (e.g., fume hood use, PPE) and declare conflicts of interest in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.